molecular formula C12H24N2O B14196176 N'-hydroxy-4-pentylcyclohexane-1-carboximidamide CAS No. 857653-90-8

N'-hydroxy-4-pentylcyclohexane-1-carboximidamide

Cat. No.: B14196176
CAS No.: 857653-90-8
M. Wt: 212.33 g/mol
InChI Key: YOQVXKBWZMKGRW-UHFFFAOYSA-N
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Description

N’-hydroxy-4-pentylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C12H24N2O It is a derivative of cyclohexane and is characterized by the presence of a hydroxy group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-pentylcyclohexane-1-carboximidamide typically involves the reaction of 4-pentylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide product .

Industrial Production Methods

Industrial production methods for N’-hydroxy-4-pentylcyclohexane-1-carboximidamide are not well-documented in the literature. the general approach would likely involve optimization of the synthetic route described above to achieve higher yields and purity, as well as scaling up the reaction to industrial quantities.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-pentylcyclohexane-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-pentylcyclohexanone or 4-pentylcyclohexanal.

    Reduction: Formation of N’-hydroxy-4-pentylcyclohexane-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-hydroxy-4-pentylcyclohexane-1-carboximidamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The hydroxy group and carboximidamide group may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-methylcyclohexane-1-carboximidamide
  • N’-hydroxy-4-propylcyclohexane-1-carboximidamide
  • N’-hydroxy-4’-propyl-1,1’-bi(cyclohexyl)-4-carboximidamide

Uniqueness

N’-hydroxy-4-pentylcyclohexane-1-carboximidamide is unique due to its specific substitution pattern on the cyclohexane ring. The presence of a pentyl group at the 4-position distinguishes it from other similar compounds, which may have different alkyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

857653-90-8

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N'-hydroxy-4-pentylcyclohexane-1-carboximidamide

InChI

InChI=1S/C12H24N2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14-15/h10-11,15H,2-9H2,1H3,(H2,13,14)

InChI Key

YOQVXKBWZMKGRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C(=NO)N

Origin of Product

United States

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